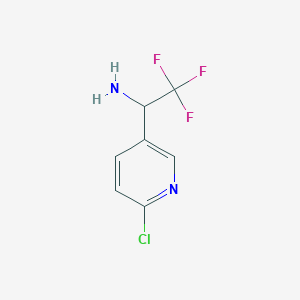
1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
While specific synthesis methods for “1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine” were not found, related compounds have been synthesized using various methods. For example, a similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, was synthesized by reflux method .
Aplicaciones Científicas De Investigación
Optoelectronics
Application Summary
A new organic nonlinear optical (NLO) material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for optoelectronic applications .
Methods of Application
The CDA was synthesized by a reflux method. Single crystals were grown by a slow evaporation technique, and the crystal structure was elucidated by single crystal X-ray diffraction method .
Results and Outcomes
The CDA exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime. The nonlinear optical parameters were calculated using the time-dependent Hartree–Fock (TDHF) method. The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .
Crystallography
Application Summary
A compound similar to “1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine”, specifically “1-[(6-Chloro-pyridin-3-yl)meth-yl]-imidazolidin-2-one”, has been studied in the field of crystallography .
Methods of Application
The compound was synthesized and its crystal structure was elucidated by single crystal X-ray diffraction method .
Results and Outcomes
In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers. In addition, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .
Neuropharmacology
Application Summary
“N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)” is a selective activator of the neuronal M current and KCNQ2/Q3 channels .
Methods of Application
ICA-27243 was tested on SH-SY5Y human neuroblastoma cells and Chinese hamster ovary cells stably expressing heteromultimeric KCNQ2/Q3 channels .
Results and Outcomes
ICA-27243 produced membrane potential hyperpolarization and enhanced both 86 Rb + efflux and whole-cell currents. It was found to reversibly suppress seizure-like activity in an ex vivo hippocampal slice model of epilepsy and demonstrated in vivo anticonvulsant activity in the mouse maximal electroshock epilepsy model .
Insecticidal Applications
Application Summary
A compound similar to “1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine”, specifically “N-{1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide”, has been studied for its insecticidal applications .
Methods of Application
The compound was synthesized and tested on various insects. The important element for exerting the insecticidal activity was discovered to be the substitutions at the sixth position .
Results and Outcomes
The alkyl amine substituted with 6-chloro-pyridin-3-yl and 5-chloro-pyridin-3-yl, respectively, six-membered and five hetero aromatic systems, have shown enhanced activity at the sixth position .
Organic Synthesis
Application Summary
“1-(6-Chloro-pyridin-3-YL)-cyclopropanecarboxylic acid” is a compound related to “1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine” and is used in organic synthesis .
Methods of Application
The compound is synthesized in the lab and can be used as a building block in the synthesis of more complex organic molecules .
Results and Outcomes
The outcomes of the synthesis depend on the specific reactions and conditions used. The compound can be used to create a wide variety of products with different properties .
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBZCFDSOKVWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

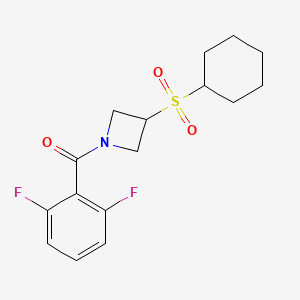
![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)
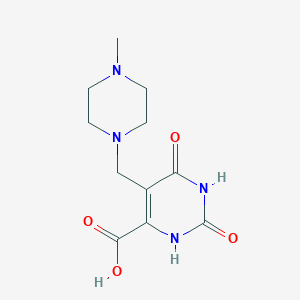
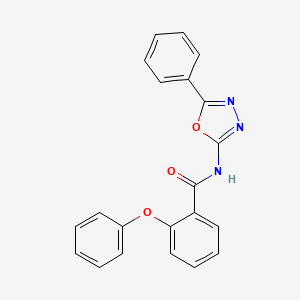
![1-[3-(1,3-Thiazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2744749.png)
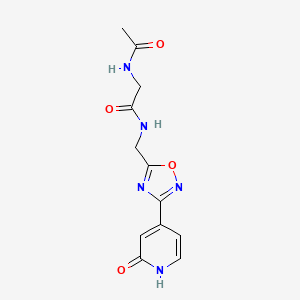
![6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2744753.png)
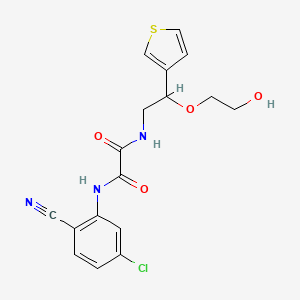
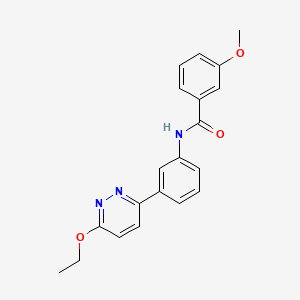
![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)
![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)
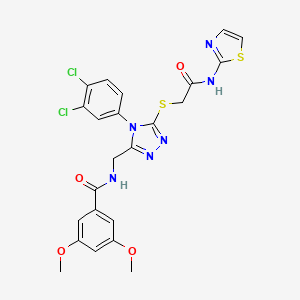
![N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2744760.png)
![Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2744761.png)